molecular formula C21H23N3O2 B11126829 2-isobutyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

2-isobutyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11126829
M. Wt: 349.4 g/mol
InChI Key: FMRMRSYVBMOXMV-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the isoquinoline core, followed by the introduction of the carboxamide group and the pyridin-4-yl ethyl side chain. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule, enhancing its versatility for further chemical modifications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study its effects on various biological systems, including its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases such as cancer and neurological disorders.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes, contributing to advancements in various fields.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its application in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide include other isoquinoline derivatives with different substituents on the isoquinoline core. Examples of such compounds are:

  • 1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
  • 2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

The uniqueness of 2-(2-methylpropyl)-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-(2-pyridin-4-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-15(2)13-24-14-19(17-5-3-4-6-18(17)21(24)26)20(25)23-12-9-16-7-10-22-11-8-16/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,23,25)

InChI Key

FMRMRSYVBMOXMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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